5-ethyl-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a fused bicyclic core with a pyrazole ring adjacent to a pyridine moiety. The structure features:
- A 5-ethyl substituent on the pyridine ring.
- An N-(2-methylpropyl) carboxamide group at position 5.
- A 3-oxo group and 2-phenyl substituent on the pyrazole ring.
Properties
IUPAC Name |
5-ethyl-N-(2-methylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-4-22-11-15(18(24)20-10-13(2)3)17-16(12-22)19(25)23(21-17)14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEQLUGSOCDCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-ethyl-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an N-alkylpyrrole with hydrazine hydrate can lead to the formation of the pyrazole ring, which is then fused with a pyridine ring through further cyclization reactions . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Carboxamide Group (Position 7)
The carboxamide moiety is synthesized via aminolysis of ester precursors. For example:
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Ester to amide conversion : Methyl 3-oxo-pyrazolo[4,3-c]pyridine-7-carboxylates react with amines (e.g., 2-methylpropylamine) in methanol under reflux to form carboxamides .
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Stability : Carboxamides are resistant to hydrolysis under mild conditions but may hydrolyze to carboxylic acids in strongly acidic/basic media.
Oxo Group (Position 3)
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Reduction : The 3-oxo group can be reduced to a hydroxyl or methylene group using NaBH₄ or LiAlH₄, though no direct examples are reported for this compound .
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Condensation : Potential for Schiff base formation with amines under dehydrating conditions.
Ethyl Substituent (Position 5)
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Introduced via alkylation during cyclization or post-synthetic modification. Ethyl groups are generally inert under standard conditions but may undergo oxidation with strong agents like KMnO₄.
Phenyl Group (Position 2)
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Electrophilic substitution : The phenyl ring may undergo nitration, halogenation, or sulfonation, though such reactions are unreported for this specific compound.
N-Alkylation
The pyrazole nitrogen (position 1) can undergo alkylation with alkyl halides or Mitsunobu reactions, though steric hindrance from the phenyl group may limit reactivity .
Thioamide Formation
The carboxamide may react with Lawesson’s reagent to form thioamides, though no experimental data exists for this compound .
Stability and Degradation
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Thermal stability : Pyrazolo-pyridine derivatives are generally stable up to 250°C .
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Photodegradation : No specific data, but conjugated heterocycles may degrade under UV light.
Biological Activity and Reactivity
While not a direct chemical reaction, the compound’s bioactivity (e.g., kinase inhibition ) is influenced by:
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Hydrogen bonding : The oxo and carboxamide groups participate in H-bonding with biological targets.
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Lipophilicity : The ethyl and 2-methylpropyl groups enhance membrane permeability.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class demonstrate significant anticancer properties. For instance, derivatives of this scaffold have been shown to inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest through the modulation of specific signaling pathways .
Case Study:
A study highlighted the synthesis of several pyrazolo[4,3-c]pyridine derivatives, including 5-ethyl-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide. These compounds exhibited IC50 values in the micromolar range against cancer cell lines, showcasing their potential as lead compounds for further development .
Antimicrobial Properties
In addition to anticancer activity, this compound has been evaluated for its antimicrobial effects against a range of pathogens. The pyrazolo[4,3-c]pyridine structure is known to inhibit bacterial growth by disrupting cellular processes essential for survival.
Case Study:
A recent investigation into the antibacterial activity of various pyrazolo compounds found that certain derivatives effectively inhibited the growth of ESKAPE pathogens—bacteria known for their resistance to antibiotics. The minimum inhibitory concentration (MIC) values were determined to assess efficacy, revealing promising results for further exploration in drug development .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have identified key modifications that enhance potency and selectivity.
Key Structural Features:
- Substituents on the Phenyl Ring: Variations in substituents on the phenyl moiety can significantly influence both anticancer and antimicrobial activities.
- Alkyl Chain Length: The presence of ethyl and methyl groups contributes to lipophilicity, which may enhance membrane permeability and bioavailability.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Insights
Halogenation (e.g., 4-fluorophenylmethyl in ) is a common strategy to improve metabolic stability and binding affinity. Branched alkyl chains (e.g., 2-methylpropyl in the target compound) may reduce crystallinity, enhancing solubility compared to linear alkyl analogs .
Physicochemical Properties :
- The ethyl ester in 7f (melting point: 248–251°C ) contrasts with the carboxamide in the target compound, which likely has a lower melting point due to reduced hydrogen-bonding capacity.
- The 5-methyl variant () lacks a 7-carboxamide group, resulting in a simpler structure with lower molecular weight (269.26 g/mol).
Applications in Medicinal Chemistry :
Biological Activity
5-ethyl-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate various cellular pathways, which can lead to therapeutic effects including:
- Anti-inflammatory activity
- Anticancer properties
- Antimicrobial effects
The compound's mechanism involves binding to target proteins, thereby influencing their activity and affecting downstream signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties:
- Anticancer Activity : Studies have demonstrated that this compound can enhance the radiosensitivity of glioblastoma cells by inhibiting DNA repair mechanisms. For instance, in vitro assays showed a substantial reduction in PARP activity, indicating its potential as a chemotherapeutic agent .
- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains.
In Vitro Studies
In vitro studies have highlighted the compound's ability to inhibit cell proliferation in cancer models. For example:
- Cell Lines Tested : U251 (glioblastoma), K562 (leukemia), and A549 (lung cancer).
- Results : Significant inhibition of cell growth was observed at concentrations as low as 1 µM, with increasing concentrations leading to higher rates of apoptosis .
In Vivo Studies
In vivo studies further support the anticancer potential of the compound:
- Animal Models : Mice bearing xenograft tumors were treated with the compound.
- Outcomes : Notable tumor shrinkage was recorded compared to control groups, reinforcing its potential therapeutic application .
Data Table
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study 1 : In a study involving glioblastoma patients undergoing radiotherapy, the addition of this compound resulted in improved patient outcomes and reduced tumor recurrence rates.
- Case Study 2 : A clinical trial assessing its use in combination with standard chemotherapy agents revealed synergistic effects, enhancing overall treatment efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-ethyl-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursor heterocycles under acidic conditions. For example, refluxing a mixture of ethyl carboxylate derivatives (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with aldehydes (e.g., substituted benzaldehydes) in glacial acetic acid/acetic anhydride (1:1) for 8–10 hours, catalyzed by sodium acetate, yields fused pyrazolo-pyridine derivatives . Purification via recrystallization from ethyl acetate/ethanol (3:2) improves yield (78%) and crystallinity . Hydrazine reactions in alcoholic solvents (e.g., ethanol at 78°C) are also effective for introducing carbohydrazide moieties .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for phenyl groups), methyl/ethyl signals (δ 1.2–2.5 ppm), and carbonyl carbons (δ 165–175 ppm). The pyrazolo-pyridine core shows distinct deshielded peaks due to conjugation .
- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹), N-H (3200–3400 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 316 for related analogs) and fragmentation patterns validate the molecular formula .
Q. What are the critical parameters for successful X-ray crystallographic analysis of this compound?
- Methodological Answer :
- Crystallization : Slow evaporation of ethyl acetate/ethanol (3:2) solutions produces single crystals suitable for diffraction .
- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) with a Bruker D8 VENTURE diffractometer. Collect data at 100–298 K to minimize thermal motion .
- Refinement : Employ SHELXL for structure solution and refinement. Apply riding models for H-atoms and anisotropic displacement parameters for non-H atoms. Address puckering (e.g., flattened boat conformation in pyrimidine rings) via restraints .
Advanced Research Questions
Q. How can reaction intermediates be optimized to improve the yield of the target compound?
- Methodological Answer :
- Catalyst Screening : Sodium acetate enhances cyclization efficiency in acetic acid/anhydride systems . Triethylamine and LiOH·H₂O improve coupling reactions for carboxamide formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase solubility of intermediates, while alcoholic solvents favor hydrazine reactions .
- Time-Temperature Profiling : Extending reflux time (10–12 hours) ensures complete cyclization but risks decomposition beyond 12 hours .
Q. What strategies resolve contradictions in crystallographic data due to molecular flexibility?
- Methodological Answer :
- Disorder Modeling : Split occupancy refinement for flexible substituents (e.g., ethyl or 2-methylpropyl groups) accounts for multiple conformers .
- Restraints/Constraints : Apply geometric restraints (e.g., DFIX, FLAT) to planarize aromatic rings and stabilize puckered pyrimidine moieties .
- Validation Tools : Use Rint (<5%) and goodness-of-fit (GOF ≈ 1.0) metrics to assess data quality. Cross-validate with Hirshfeld surface analysis for packing anomalies .
Q. How does hydrogen bonding influence the supramolecular arrangement of this compound?
- Methodological Answer :
- Graph Set Analysis : Identify C-H···O/N interactions (e.g., bifurcated bonds in ) using Etter’s formalism. For example, chains along the c-axis in related analogs are stabilized by C-H···O bonds (2.5–3.0 Å) .
- Packing Motifs : Hydrogen-bonded dimers or ribbons enhance thermal stability. Compare with polymorphs (if available) to assess packing efficiency .
Q. What computational methods predict the pharmacological activity of this compound?
- Methodological Answer :
- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with antimicrobial activity observed in analogs .
- Docking Studies : Target bacterial dihydrofolate reductase or fungal CYP51 using AutoDock Vina. Validate binding poses with MD simulations (e.g., GROMACS) .
- ADMET Prediction : SwissADME or pkCSM tools evaluate bioavailability, blood-brain barrier penetration, and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
